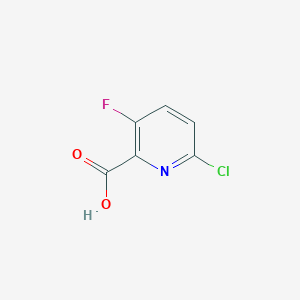

6-Chloro-3-fluoropicolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDRQLYJJGEHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660515 | |

| Record name | 6-Chloro-3-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-76-2 | |

| Record name | 6-Chloro-3-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3-fluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-3-fluoropicolinic Acid

Introduction

6-Chloro-3-fluoropicolinic acid is a key heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its specific substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, imparts unique physicochemical properties that are highly sought after in modern drug discovery and development. This guide provides a comprehensive overview of the predominant synthetic pathway for this compound, delving into the mechanistic rationale behind the chosen methodologies and offering detailed experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important intermediate.

Primary Synthetic Pathway: A Multi-step Approach

The most widely adopted and industrially scalable synthesis of this compound commences with a substituted pyridine precursor and proceeds through a series of transformations to install the required functionalities. The overall strategy can be dissected into two main stages: the synthesis of the key intermediate, 6-chloro-3-fluoro-2-methylpyridine, followed by its selective oxidation to the desired picolinic acid.

Caption: Overview of the primary synthetic route to this compound.

Stage 1: Synthesis of 6-Chloro-3-fluoro-2-methylpyridine

The synthesis of the pivotal intermediate, 6-chloro-3-fluoro-2-methylpyridine, is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity.

Step 1.1: Nitration of a 2-Chloro-6-methylpyridine Derivative

The synthesis typically begins with a suitable 2-chloro-6-methylpyridine derivative. A crucial step is the introduction of a nitro group at the 3-position of the pyridine ring. This is achieved through electrophilic aromatic substitution using a nitrating mixture, commonly a combination of nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The directing effects of the existing substituents guide the nitro group to the desired position.

Step 1.2: Reduction of the Nitro Group

Following nitration, the nitro group is reduced to an amino group. A common and efficient method for this transformation is catalytic hydrogenation. The nitro-substituted pyridine is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is favored for its high yield and clean conversion, producing the corresponding 3-amino-2-chloro-6-methylpyridine.

Step 1.3: Diazotization and Fluorination (Balz-Schiemann Reaction)

The introduction of the fluorine atom at the 3-position is accomplished via a Balz-Schiemann reaction.[1][2] This classic transformation involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and an acid) in the presence of fluoroboric acid (HBF₄). This forms a relatively stable diazonium tetrafluoroborate salt.[3][4]

The mechanistic choice of the Balz-Schiemann reaction is predicated on its reliability for introducing fluorine onto an aromatic ring, a transformation that is often challenging to achieve directly.[5][6] Upon gentle heating, the diazonium salt decomposes, releasing nitrogen gas and generating a highly reactive aryl cation. This cation is then captured by the fluoride ion from the tetrafluoroborate counterion, yielding the desired 3-fluoro-substituted pyridine. While the Sandmeyer reaction is a well-known method for introducing halogens, the Balz-Schiemann reaction is specifically employed for fluorination.[7][8]

Caption: Mechanism of the Balz-Schiemann reaction for the synthesis of 6-chloro-3-fluoro-2-methylpyridine.

Alternative fluorination methods, such as nucleophilic aromatic substitution, are often less effective for introducing fluorine at the 3-position of the pyridine ring unless activated by strong electron-withdrawing groups.[9] Electrophilic fluorination is also a possibility, but the Balz-Schiemann reaction remains a robust and well-established method for this particular transformation.[10][11][12]

Stage 2: Oxidation of 6-Chloro-3-fluoro-2-methylpyridine

The final and critical step in the synthesis is the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. This transformation must be conducted under conditions that do not affect the other substituents on the aromatic ring.

Experimental Protocol for Oxidation

A detailed experimental protocol for the oxidation of 6-chloro-3-fluoro-2-methylpyridine is provided in the patent literature.[11]

Table 1: Reagents and Reaction Conditions for the Oxidation Step

| Reagent/Parameter | Role/Value | Rationale |

| 6-Chloro-3-fluoro-2-methylpyridine | Starting Material | The key intermediate synthesized in Stage 1. |

| Potassium Dichromate (K₂Cr₂O₇) | Oxidizing Agent | A strong and cost-effective oxidizing agent capable of converting the methyl group to a carboxylic acid. |

| Sodium Tungstate (Na₂WO₄) | Catalyst | Facilitates the oxidation process, likely through the formation of peroxotungstate species. |

| Crown Ether (e.g., 18-crown-6) | Phase Transfer Catalyst | Enhances the solubility and reactivity of the tungstate and dichromate salts in the organic substrate-containing phase.[13][14] |

| Dilute Sulfuric Acid | Solvent/Acid Catalyst | Provides the acidic medium necessary for the oxidation reaction. |

| Temperature | 70-130 °C | Provides the necessary activation energy for the oxidation to proceed at a reasonable rate. |

| Reaction Time | 0.5-20 hours | Monitored to ensure complete conversion of the starting material. |

Step-by-Step Methodology

-

Reaction Setup: To a suitable reaction vessel, add dilute sulfuric acid, potassium dichromate, sodium tungstate, a crown ether, and 6-chloro-3-fluoro-2-methylpyridine.

-

Reaction Execution: Heat the mixture to the target temperature (70-130 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured into crushed ice to precipitate the crude product. The solid is collected by filtration and washed with cold water.

-

Purification: The crude product is dissolved in an alkaline aqueous solution (e.g., sodium hydroxide or potassium carbonate solution) and washed with an organic solvent to remove any unreacted starting material and non-acidic impurities. The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid), causing the this compound to precipitate. The pure product is collected by filtration, washed with cold water, and dried.

Mechanistic Insights into the Oxidation

The oxidation of the methyl group is a complex process. The tungstate catalyst plays a crucial role in facilitating this transformation. It is believed that in the acidic, oxidizing medium, the tungstate is converted to peroxotungstate species, which are the active oxidants. These species then react with the methyl group in a series of steps, likely involving radical intermediates, ultimately leading to the formation of the carboxylic acid.

The crown ether acts as a phase transfer catalyst, encapsulating the potassium and sodium cations and transporting the dichromate and tungstate anions into the organic phase where the substrate is located, thereby accelerating the reaction rate.[15]

Caption: Experimental workflow for the oxidation of 6-chloro-3-fluoro-2-methylpyridine.

Conclusion

The synthesis of this compound is a well-defined process that relies on a sequence of classical and robust organic transformations. The pathway, from a substituted pyridine to the final product, demonstrates the strategic application of nitration, reduction, diazotization-fluorination, and selective oxidation. A thorough understanding of the underlying reaction mechanisms and the role of each reagent and catalyst is paramount for the successful and scalable production of this valuable chemical intermediate. The protocols and insights provided in this guide are intended to equip researchers and professionals in the field of drug development with the necessary knowledge to effectively synthesize and utilize this compound in their endeavors.

References

- 1. An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scienceinfo.com [scienceinfo.com]

- 3. byjus.com [byjus.com]

- 4. testbook.com [testbook.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. jetir.org [jetir.org]

- 14. Crown ethers as phase-transfer catalysts in two-phase reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-fluoropicolinic Acid

Introduction

6-Chloro-3-fluoropicolinic acid, a halogenated pyridinecarboxylic acid, is a key building block in the synthesis of novel compounds within the pharmaceutical and agrochemical industries. Its structural motifs are prevalent in a range of biologically active molecules. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthetic chemistry, optimize reaction conditions, and predict its behavior in biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Structure

The molecular structure of this compound features a pyridine ring substituted with a carboxylic acid group at the 2-position, a fluorine atom at the 3-position, and a chlorine atom at the 6-position. This arrangement of electron-withdrawing groups and the acidic functionality dictates its reactivity and physical characteristics.

| Identifier | Value |

| IUPAC Name | 6-chloro-3-fluoropyridine-2-carboxylic acid |

| Synonyms | 6-chloro-3-fluoro-2-pyridinecarboxylic acid |

| CAS Number | 884494-76-2 |

| Molecular Formula | C₆H₃ClFNO₂[1] |

| Molecular Weight | 175.55 g/mol [1] |

| Canonical SMILES | C1=CC(=NC(=C1F)C(=O)O)Cl[1] |

Physicochemical Properties: A Detailed Analysis

A combination of experimental data for related compounds and computational predictions are presented here to offer a comprehensive profile of this compound.

Physical State and Appearance

At ambient temperature, this compound is a solid. Commercial preparations are typically supplied as a white to off-white powder with a purity of 98% or higher.

Melting and Boiling Points

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing bioavailability and formulation.

-

Aqueous Solubility : Experimental data for the aqueous solubility of this compound is not available. However, the solubility of the parent compound, picolinic acid, is high in water (887 g/L). A study on picolinic acid also demonstrated its high solubility in water, which is attributed to the formation of hydrogen bonds between the carboxylic acid group and water molecules. The pH of the solution significantly impacts the solubility of picolinic acid by influencing its ionization state.[2][3] It is anticipated that this compound will exhibit moderate aqueous solubility, influenced by the interplay between the polar carboxylic acid group and the hydrophobic character of the halogenated pyridine ring.

-

Organic Solvents : Picolinic acid is soluble in various organic solvents, including alcohols, ethers, and chloroform.[2] A study of picolinic acid showed it to be less soluble in ethanol and even less so in acetonitrile compared to water.[3] It is expected that this compound will demonstrate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Acidity (pKa)

The pKa of the carboxylic acid group is a key determinant of the compound's ionization state at different physiological pH values. An experimental pKa for this compound is not documented. For the parent picolinic acid, the acidic pKa is approximately 0.99.[4] The presence of electron-withdrawing fluorine and chlorine atoms on the pyridine ring is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value compared to picolinic acid.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A computationally predicted LogP value for this compound is 1.5723.[1] This value suggests a moderate degree of lipophilicity.

Summary of Physicochemical Properties

| Property | Value/Predicted Behavior | Source |

| Physical Form | Solid | Experimental |

| Melting Point (°C) | Data not available | - |

| Boiling Point (°C) | 296.4 at 760 mmHg | Reported |

| Flash Point (°C) | 133 | Reported |

| Aqueous Solubility | Predicted to be moderately soluble | Comparative |

| pKa | Predicted to be < 0.99 | Comparative |

| LogP | 1.5723[1] | Computed |

| Hydrogen Bond Donors | 1[1] | Computed |

| Hydrogen Bond Acceptors | 2[1] | Computed |

| Topological Polar Surface Area (TPSA) | 50.19 Ų[1] | Computed |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. The following sections provide predicted spectroscopic features based on the compound's structure and general principles of spectroscopic analysis for similar molecules.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two aromatic protons on the pyridine ring. Their chemical shifts will be influenced by the positions of the electron-withdrawing chloro and fluoro substituents and the carboxylic acid group. A very broad singlet corresponding to the acidic proton of the carboxylic acid is anticipated in the downfield region (typically 10-13 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm. The chemical shifts of the five carbons in the pyridine ring will be influenced by the attached substituents, with the carbon bearing the fluorine atom showing coupling.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong absorption band corresponding to the C=O stretching of the carbonyl group is expected around 1700-1730 cm⁻¹. Additional bands in the fingerprint region will be characteristic of the substituted pyridine ring.

Mass Spectrometry (MS) (Predicted)

The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak (M⁺) at m/z 175. A prominent fragmentation pattern would involve the loss of a hydroxyl radical (M-17) and subsequent loss of carbon monoxide (M-17-28). The isotopic pattern of the molecular ion and fragments containing chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key identifying feature. PubChemLite provides predicted collision cross-section values for various adducts.[5]

Reactivity and Stability

This compound should be stored in a well-closed container in a cool, dry place with an inert atmosphere. As a carboxylic acid, it will react with bases to form salts. The halogen substituents on the pyridine ring can potentially undergo nucleophilic substitution reactions under certain conditions.

A Chinese patent describes the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid from 6-chloro-3-fluoro-2-picoline through an oxidation reaction using potassium dichromate as the oxidant and a combination of sodium tungstate and a crown ether as a catalyst in a dilute sulfuric acid solvent.[6]

Experimental Protocols

For researchers who wish to experimentally determine the physicochemical properties of this compound, the following established protocols are recommended.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

-

Methodology:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

-

-

Causality: A sharp melting point range (typically < 2°C) is indicative of high purity. Impurities tend to depress and broaden the melting point range.

Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Methodology:

-

Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

-

-

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Consistent solubility values from samples taken at different time points (e.g., 24 and 48 hours) indicate that equilibrium has been reached.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant of an acid.

-

Methodology:

-

Calibrate a pH meter with standard buffer solutions.

-

Dissolve a precisely weighed amount of this compound in a known volume of purified water (a co-solvent may be used if solubility is low, but this will affect the apparent pKa).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). A more accurate value can be obtained from the first derivative of the titration curve, where the equivalence point is the maximum.

-

-

Diagram:

References

- 1. chemscene.com [chemscene.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. mdpi.com [mdpi.com]

- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 884494-76-2 (C6H3ClFNO2) [pubchemlite.lcsb.uni.lu]

- 6. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

The Emergence of a Key Moiety: A Technical Guide to 6-Chloro-3-fluoropicolinic Acid

Abstract

This technical guide provides an in-depth exploration of 6-Chloro-3-fluoropicolinic acid, a critical intermediate in the synthesis of modern synthetic auxin herbicides. We will delve into the historical context of picolinic acid discovery, detail the synthesis and chemical properties of this specific molecule, and elucidate its pivotal role in the development of the arylpicolinate class of herbicides, exemplified by halauxifen-methyl (Arylex™ active). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery, synthesis, and application of this important chemical entity.

Introduction: The Picolinic Acid Backbone in Herbicide Discovery

The story of this compound is intrinsically linked to the broader history of picolinic acid herbicides, a class of synthetic auxins that have been foundational in weed management for decades.[1][2] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[3][4] The journey began with the discovery of picloram in the late 1950s, a serendipitous finding by scientists at The Dow Chemical Company who were initially investigating nitrification inhibitors.[2] This discovery paved the way for the development of other notable picolinic acid herbicides like clopyralid and aminopyralid.[2]

The evolution of this class of chemistry has been driven by the need for herbicides with improved efficacy at lower use rates, enhanced crop selectivity, and more favorable environmental profiles, particularly concerning soil persistence.[5][6] It is within this context of continuous innovation that this compound emerged as a key building block for a new generation of highly effective and environmentally conscious herbicides.

The Genesis of this compound: A Synthesis Perspective

While the exact first synthesis of this compound is not extensively documented in early literature, its importance became prominent with the development of the arylpicolinate herbicides by Dow AgroSciences (now Corteva Agriscience). A detailed and efficient synthesis process is outlined in Chinese patent CN104003934A, which describes the oxidation of 6-chloro-3-fluoro-2-picoline.[7] This method provides a practical route to this crucial intermediate.

Experimental Protocol: Oxidation of 6-chloro-3-fluoro-2-picoline

This protocol is based on the methodology described in patent CN104003934A.[7] The causality behind the experimental choices lies in achieving a high-yield, high-purity product through a robust oxidation reaction followed by a straightforward purification process.

Step 1: Reaction Setup

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 400 mL of 40% dilute sulfuric acid.

-

To the stirred acid, add 176 g of potassium dichromate (oxidizing agent), 4.4 g of sodium tungstate dihydrate (catalyst), and 0.8 g of a phase transfer catalyst such as the crown ether 18-crown-6. The use of a combination of potassium dichromate as a strong oxidant and sodium tungstate as a catalyst enhances the reaction efficiency. The phase transfer catalyst facilitates the interaction between the aqueous and organic phases.

-

Add 43.6 g (0.3 mol) of 6-chloro-3-fluoro-2-methylpyridine to the reaction mixture.

Step 2: Oxidation

-

Heat the mixture to 105°C and maintain this temperature for 6 hours with continuous stirring. This elevated temperature is necessary to drive the oxidation of the methyl group to a carboxylic acid.

Step 3: Isolation of Crude Product

-

After the reaction is complete, pour the reaction solution into 3 kg of crushed ice to quench the reaction and precipitate the crude product.

-

Collect the solid precipitate by suction filtration and wash the filter cake with a suitable amount of ice water to remove residual acid and inorganic salts.

Step 4: Purification

-

Dissolve the crude solid in an aqueous solution of potassium carbonate by heating. This step converts the carboxylic acid to its soluble potassium salt, allowing for the removal of unreacted starting material and other organic impurities.

-

After cooling, extract the alkaline solution with an organic solvent like chloroform to remove any remaining organic impurities.

-

Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the purified 6-chloro-3-fluoro-2-pyridinecarboxylic acid.

-

Collect the white solid product by suction filtration, wash with cold water, and dry.

This process is reported to yield a high-purity product with a good yield.[7]

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 884494-76-2 | [8][9][10] |

| Molecular Formula | C₆H₃ClFNO₂ | [8] |

| Molecular Weight | 175.55 g/mol | [8] |

| Physical Form | Solid | |

| Purity | ≥98% | [8] |

| Storage | Inert atmosphere, room temperature |

A Pivotal Intermediate in the Synthesis of Halauxifen-Methyl (Arylex™ active)

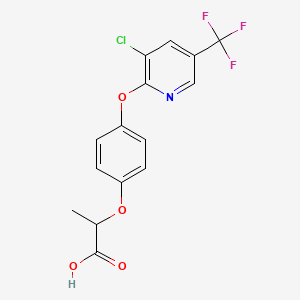

The primary significance of this compound lies in its role as a key precursor for the synthesis of halauxifen-methyl, the active ingredient in Arylex™ active herbicides.[1][3] Halauxifen-methyl belongs to the arylpicolinate class of synthetic auxin herbicides.[3]

The synthesis of halauxifen-methyl generally involves a Suzuki cross-coupling reaction.[11][12] In this process, a derivative of this compound is coupled with a substituted phenylboronic acid or its ester. This reaction is a powerful and versatile method for creating the biaryl linkage that is characteristic of the arylpicolinate herbicides.

The following diagram illustrates the general synthetic pathway to halauxifen-methyl, highlighting the central role of the this compound core.

Caption: Synthetic pathway to halauxifen-methyl.

Structure-Activity Relationship (SAR) and the Importance of Substitution

The development of halauxifen-methyl was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing herbicidal activity while improving the environmental profile.[5][6] These studies revealed the critical importance of the substitution pattern on the picolinic acid ring.

The presence of the 6-chloro substituent is crucial for the molecule's stability and contributes to its overall herbicidal efficacy. The 3-fluoro substituent plays a key role in fine-tuning the electronic properties of the pyridine ring, which can influence its binding to the target auxin receptors in susceptible plants.[5] Research has shown that halauxifen-methyl preferentially binds to the AFB5 auxin receptor.[3]

Furthermore, the SAR studies that led to halauxifen-methyl also focused on the 6-aryl substituent. The incorporation of a methoxy group on the phenyl ring was a key discovery that led to a compound with a significantly shorter soil half-life, addressing a major environmental concern with earlier synthetic auxin herbicides.[5][6]

The following diagram illustrates the key structural features of halauxifen-methyl that contribute to its desired properties.

Caption: Key structural features of halauxifen-methyl.

Conclusion

This compound stands as a testament to the ongoing innovation in agricultural chemistry. Its discovery and development as a key intermediate have been instrumental in the creation of a new generation of arylpicolinate herbicides. The targeted synthesis of this molecule, coupled with a deep understanding of structure-activity relationships, has led to the development of highly effective and more environmentally sound weed management solutions. For researchers in agrochemical and pharmaceutical development, the story of this compound serves as a compelling case study in rational molecular design and the continuous pursuit of chemical entities that address critical needs in a safe and sustainable manner.

References

- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 8. chemscene.com [chemscene.com]

- 9. 884494-76-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. 884494-76-2|this compound|BLD Pharm [bldpharm.com]

- 11. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]

- 12. Halauxifen (Ref: X11393729) [sitem.herts.ac.uk]

An In-Depth Technical Guide to the Structural Elucidation of 6-Chloro-3-fluoropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

6-Chloro-3-fluoropicolinic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its biological activity and physicochemical properties are intrinsically linked to its precise molecular structure. This guide provides a comprehensive, technically-grounded framework for the unambiguous structural elucidation of this compound. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of modern analytical methods, the rationale behind experimental choices, and the interpretation of complex data. This document is designed to serve as a practical and authoritative resource for researchers engaged in the synthesis and characterization of novel pyridine derivatives.

Introduction: The Imperative of Precise Structural Verification

This guide will detail a logical workflow for structural confirmation, beginning with foundational spectroscopic techniques and culminating in the definitive method of single-crystal X-ray diffraction. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both theoretical grounding and practical protocols.

Foundational Analysis: Spectroscopic Characterization

The initial step in characterizing a newly synthesized or sourced batch of this compound involves a suite of spectroscopic techniques. These methods provide a detailed picture of the molecule's constituent parts and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a wealth of information.

2.1.1. ¹H NMR: Elucidating Proton Environments

The proton NMR spectrum will reveal the number of distinct proton environments and their coupling relationships. In the case of this compound, we expect to see two aromatic protons. The chemical shifts and coupling constants will be highly informative in confirming the substitution pattern.

2.1.2. ¹³C NMR: Probing the Carbon Framework

The ¹³C NMR spectrum will show six distinct carbon signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of these carbons will be influenced by the attached functional groups (carboxylic acid, chlorine, and fluorine), providing further evidence for the proposed structure.

2.1.3. ¹⁹F NMR: A Direct Window to the Fluorine Substituent

¹⁹F NMR is a crucial experiment for fluorinated compounds. It will show a single resonance for the fluorine atom, and its coupling to adjacent protons will definitively confirm its position on the pyridine ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | ~8.0-8.5 | Doublet | J(H,H) ≈ 8-9 |

| ¹H | ~7.5-8.0 | Doublet of Doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |

| ¹³C | ~165-170 | Singlet | - |

| ¹³C | ~155-160 | Doublet | J(C,F) ≈ 240-250 |

| ¹³C | ~145-150 | Singlet | - |

| ¹³C | ~140-145 | Doublet | J(C,F) ≈ 15-20 |

| ¹³C | ~125-130 | Doublet | J(C,F) ≈ 5-10 |

| ¹³C | ~120-125 | Singlet | - |

| ¹⁹F | ~(-110)-(-120) | Singlet | - |

Note: Predicted values are based on typical ranges for similar halogenated pyridine derivatives and should be confirmed experimentally.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[2]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the proton signals, determine the chemical shifts, and measure the coupling constants.

Causality in Experimental Choice: The choice of a high-field spectrometer is critical for resolving the fine splitting patterns that arise from proton-proton and proton-fluorine coupling, which are essential for unambiguous assignment. Deuterated solvents are used to avoid overwhelming signals from the solvent's protons.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of structural information. High-resolution mass spectrometry (HRMS) can further provide the elemental formula, offering a powerful layer of confirmation.

The molecular formula for this compound is C₆H₃ClFNO₂.[3] Its monoisotopic mass is approximately 174.98 g/mol . The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which is a key diagnostic feature.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass. Analyze the isotopic pattern to confirm the presence of chlorine.

Self-Validating System: The combination of the exact mass and the distinct isotopic pattern for chlorine provides a highly reliable confirmation of the elemental composition, leaving little room for ambiguity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions corresponding to the carboxylic acid and the substituted pyridine ring.

Table 2: Key IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | O-H stretching |

| C=O (Carboxylic Acid) | 1700-1730 | C=O stretching |

| C=C, C=N (Aromatic Ring) | 1400-1600 | Ring stretching vibrations |

| C-Cl | 700-800 | C-Cl stretching |

| C-F | 1000-1100 | C-F stretching |

Note: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[4]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Definitive Structure Determination: Single-Crystal X-ray Diffraction

While spectroscopic methods provide compelling evidence for the structure of this compound, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.

The process involves growing a high-quality single crystal of the compound, which can be a challenging but critical step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction.

Authoritative Grounding: The successful application of X-ray crystallography provides incontrovertible evidence of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.[5][6] This level of detail is invaluable for understanding the solid-state properties of the material and for computational modeling studies.

Integrated Data Analysis: A Holistic Approach

The true power of this analytical workflow lies in the integration of data from all techniques. The NMR data provides the connectivity, the MS data confirms the elemental composition, the IR data identifies the functional groups, and the X-ray data reveals the precise 3D structure. Any inconsistencies between these datasets would indicate an incorrect structural assignment or the presence of impurities.

Logical Relationship of Analytical Techniques

Caption: Interrelation of analytical techniques.

Conclusion: Ensuring Scientific Integrity

The structural elucidation of a molecule like this compound is a cornerstone of chemical research and development. By following the comprehensive and self-validating workflow outlined in this guide, researchers can ensure the scientific integrity of their work. This multi-technique approach, grounded in sound experimental design and data interpretation, provides the highest level of confidence in the assigned structure, paving the way for successful downstream applications.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 5. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Characterization of 6-Chloro-3-fluoropicolinic Acid

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the molecular structure and purity of 6-Chloro-3-fluoropicolinic acid (CAS 884494-76-2), a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a disubstituted pyridine derivative with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.55 g/mol .[1] Accurate structural confirmation and purity assessment are critical for its application in synthesis and development. The strategic application of NMR, IR, and MS provides a complete analytical profile of the molecule. This guide explains the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of this compound, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) environments within the molecule.

Expertise & Experience: The Rationale Behind NMR Analysis

The aromatic region of substituted pyridines often presents a challenge due to the similar electronic environments of the ring protons, leading to overlapping signals in the ¹H NMR spectrum.[2] To overcome this, a multi-pronged NMR approach is essential. A standard ¹H spectrum provides initial information, but for unambiguous assignment, two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[2] ¹⁹F NMR is also critical, given its high sensitivity and wide chemical shift range, which allows for direct observation of the fluorine environment and its coupling to nearby protons.[3][4]

The choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the acidic solid and its non-interference in the key spectral regions.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Spectrometer Setup (400 MHz example):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution, characterized by narrow, symmetrical linewidths on a preliminary ¹H spectrum.[2]

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2.0 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled (zgpg30).

-

Spectral Width: 0-180 ppm.

-

Number of Scans: 1024 or more (dependent on concentration).

-

Relaxation Delay: 2.0 seconds.

-

-

¹⁹F NMR:

-

Pulse Sequence: Standard single-pulse.

-

Spectral Width: -100 to -150 ppm (typical for fluoropyridines).

-

Number of Scans: 64.

-

Relaxation Delay: 2.0 seconds.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Utilize standard gradient-enhanced pulse sequences (e.g., gCOSY, gHSQCED, gHMBCGP).[2]

-

Optimize spectral widths in both dimensions based on the 1D spectra.

-

Acquire a sufficient number of increments (e.g., 256 in F1) and scans per increment (e.g., 4 for COSY, 8-16 for HSQC/HMBC) to achieve good resolution and signal-to-noise.[2]

-

Predicted NMR Data and Interpretation

The following table summarizes the expected chemical shifts and coupling constants for this compound. These predictions are based on established substituent effects on the pyridine ring and data from analogous compounds.

Table 1: Predicted NMR Data for this compound in DMSO-d₆

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |

| ¹H | H-4 | ~8.0 - 8.3 | dd | J(H-F) ≈ 7-9, J(H-H) ≈ 8-9 | Downfield due to proximity to electron-withdrawing N and Cl. Coupled to both F-3 and H-5. |

| H-5 | ~7.7 - 7.9 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 3-4 | Coupled to H-4 and weakly to F-3. | |

| COOH | >13.0 | br s | - | Broad, exchangeable proton of the carboxylic acid. | |

| ¹³C | C-2 | ~165 | s | - | Carboxylic acid carbon. |

| C-6 | ~155 | d | J(C-F) ≈ 15-20 | Carbon bearing chlorine, coupled to fluorine. | |

| C-3 | ~158 | d | ¹J(C-F) ≈ 240-260 | Carbon directly bonded to fluorine, shows large one-bond C-F coupling. | |

| C-5 | ~125 | d | J(C-F) ≈ 4-6 | Coupled to fluorine. | |

| C-4 | ~140 | d | J(C-F) ≈ 20-25 | Coupled to fluorine. | |

| ¹⁹F | F-3 | ~ -120 to -130 | dd | J(F-H4) ≈ 7-9, J(F-H5) ≈ 3-4 | Chemical shift is typical for a fluorine atom on a pyridine ring. Coupled to H-4 and H-5. |

-

¹H NMR Interpretation: Two distinct signals are expected in the aromatic region. The downfield signal corresponds to H-4, experiencing deshielding from both the nitrogen and chlorine atoms and showing a larger coupling to the fluorine at position 3. The upfield signal corresponds to H-5. The carboxylic acid proton will appear as a very broad singlet at a high chemical shift.

-

¹³C NMR Interpretation: Five signals are expected. The quaternary carbons (C-2, C-3, C-6) can be definitively assigned using an HMBC experiment, which will show long-range correlations from the protons.[2] For instance, H-4 should show correlations to C-2, C-3, C-5, and C-6. The most notable feature will be the large one-bond coupling constant (¹JCF) for C-3.[5]

-

¹⁹F NMR Interpretation: A single doublet of doublets is expected, confirming the presence of one fluorine environment. The coupling constants will correspond to the through-bond interactions with H-4 and H-5.[4]

Caption: Workflow for unambiguous NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in this compound, primarily the carboxylic acid and the substituted aromatic ring.

Expertise & Experience: The Rationale Behind IR Analysis

For a solid organic acid, the most informative region of the IR spectrum is from 4000 to 1400 cm⁻¹. The carboxylic acid functional group gives rise to very characteristic absorptions: a very broad O-H stretch and a strong C=O stretch.[6] The positions of C-H, C=C, and C-N stretching and bending vibrations provide a fingerprint for the substituted pyridine ring. The C-Cl and C-F bonds also have characteristic absorptions in the lower frequency region.

The choice of sample preparation is critical for obtaining a high-quality spectrum of a solid. The thin solid film method is often preferred for its simplicity and for avoiding interfering signals from mulling agents like Nujol.[7][8]

Experimental Protocol: IR Data Acquisition (Thin Solid Film Method)

-

Sample Preparation:

-

Place a small amount (~2-5 mg) of this compound into a small vial.

-

Add a few drops of a volatile solvent (e.g., methanol or acetone) to completely dissolve the solid.

-

Using a pipette, apply a drop of this solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition (FT-IR):

-

Acquire a background spectrum of the empty sample compartment.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Post-Acquisition:

-

Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to a desiccator to prevent moisture damage.[9]

-

Expected IR Data and Interpretation

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid |

| ~3100 - 3000 | Medium | C-H stretch | Aromatic Ring |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1600, ~1470 | Medium-Strong | C=C / C=N stretch | Aromatic Ring |

| ~1300 - 1200 | Strong | C-O stretch | Carboxylic Acid |

| ~1250 - 1150 | Strong | C-F stretch | Aryl-Fluoride |

| ~950 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid |

| ~850 - 750 | Strong | C-H bend (out-of-plane) | Substituted Aromatic |

| ~800 - 600 | Medium | C-Cl stretch | Aryl-Chloride |

-

Key Interpretive Points: The most prominent feature will be the extremely broad O-H absorption centered around 3000 cm⁻¹, which will likely overlap with the aromatic C-H stretches.[6] The sharp, intense carbonyl (C=O) peak around 1710 cm⁻¹ is a definitive indicator of the carboxylic acid. The combination of these two features is strong evidence for the presence of the carboxylic acid group. The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of bands corresponding to the unique vibrations of the substituted pyridine ring, including the C-F and C-Cl stretches.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is the preferred method for a polar, acidic molecule like this.

Expertise & Experience: The Rationale Behind MS Analysis

For a non-volatile, polar compound such as a carboxylic acid, LC-ESI-MS is superior to Gas Chromatography-Mass Spectrometry (GC-MS), which would require derivatization to increase volatility.[10][11][12] ESI is a soft ionization technique that typically yields a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[10][13] Negative ion mode is often highly sensitive for carboxylic acids. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural clues. The presence of chlorine will be evident from the characteristic isotopic pattern of the molecular ion, with a peak at M and a peak at M+2 in an approximate 3:1 ratio.[14]

Experimental Protocol: LC-ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution with the mobile phase to a final concentration of ~1-10 µg/mL.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (ESI-MS) Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass measurement.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

For MS/MS: Select the [M-H]⁻ ion (m/z 174) for collision-induced dissociation (CID) and acquire the product ion spectrum.

-

Caption: Experimental workflow for LC-MS/MS analysis.

Expected Mass Spectrometry Data and Interpretation

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z (Monoisotopic) | Observed m/z | Interpretation |

| [M-H]⁻ | 173.9842 | ~173.98 | Deprotonated molecular ion. |

| [M(³⁷Cl)-H]⁻ | 175.9812 | ~175.98 | Isotope peak for ³⁷Cl (approx. 32.5% abundance of ³⁵Cl). |

| [M-H-CO₂]⁻ | 129.9943 | ~129.99 | Loss of carbon dioxide (44 Da) from the molecular ion. |

| [M-H-Cl]⁻ | 138.0148 | ~138.01 | Loss of chlorine radical (unlikely in ESI-) |

| [M-H-HCl]⁻ | 137.0069 | ~137.01 | Loss of hydrogen chloride (36 Da). |

-

Full Scan MS: The primary observation in negative ESI mode will be the deprotonated molecule [M-H]⁻ at m/z ≈ 173.98. The key confirmation of the presence of chlorine will be the accompanying [M+2-H]⁻ isotope peak at m/z ≈ 175.98, with an intensity of approximately one-third of the monoisotopic peak.[14]

-

MS/MS Fragmentation: The most common fragmentation pathway for a deprotonated carboxylic acid is the neutral loss of CO₂ (44 Da).[15] Therefore, the most prominent fragment ion in the MS/MS spectrum is expected at m/z ≈ 129.99, corresponding to the 2-chloro-5-fluoropyridinide anion. This fragmentation provides strong evidence for the carboxylic acid moiety and the substituted pyridine core.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H, ¹³C, and ¹⁹F NMR, supported by 2D correlation experiments, provide an unambiguous map of the molecular skeleton. IR spectroscopy rapidly confirms the presence of essential functional groups, particularly the carboxylic acid. High-resolution mass spectrometry validates the elemental composition and molecular weight, while MS/MS fragmentation patterns confirm the connectivity of the core structure. The methodologies and interpretative frameworks presented in this guide provide a robust system for the reliable and comprehensive analysis of this important chemical entity.

References

- 1. This compound | 884494-76-2 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 6-Chloro-3-fluoropicolinic Acid in Organic Solvents: A Technical Guide to Prediction and Experimental Determination

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-fluoropicolinic acid is a halogenated pyridine carboxylic acid of significant interest as a versatile building block in the synthesis of novel agrochemical and pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and quality control. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a predictive framework for its behavior in common organic solvents, and detailed, field-proven protocols for its precise experimental determination.

Introduction: Understanding this compound

This compound (IUPAC Name: 6-chloro-3-fluoropyridine-2-carboxylic acid) is a solid organic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.55 g/mol .[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid group, a chlorine atom, and a fluorine atom, dictates its physicochemical properties and, consequently, its solubility. The strategic placement of these functional groups creates a molecule with a unique electronic and steric profile, making it a valuable synthon. Accurate solubility data is a critical prerequisite for designing robust synthetic routes, developing effective crystallization protocols, and formulating stable solutions.

Key Physicochemical Properties:

-

CAS Number: 884494-76-2[1]

-

Molecular Formula: C₆H₃ClFNO₂[1]

-

Molecular Weight: 175.55[1]

-

Physical Form: Solid

-

Calculated LogP: 1.5723

Theoretical Solubility Profile: A Predictive Framework

The fundamental principle governing solubility is "like dissolves like."[2] This means that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound is a balance between its polar and non-polar characteristics.

Structural Analysis and Polarity

The molecular structure of this compound contains several key features that influence its solubility:

-

Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic group capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). This group promotes solubility in polar, protic solvents.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's polarity.

-

Halogen Substituents (-Cl, -F): The electronegative chlorine and fluorine atoms create dipole moments within the molecule, increasing its overall polarity compared to an unsubstituted pyridine ring.

-

Aromatic System: The pyridine ring itself provides a non-polar, lipophilic surface area.

The interplay of these features results in a molecule of intermediate polarity. The calculated octanol-water partition coefficient (LogP) of ~1.57 suggests that the compound is moderately lipophilic, indicating it will likely exhibit greater solubility in a range of organic solvents than in water.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of solubility can be made. The compound is expected to be most soluble in polar aprotic and polar protic solvents that can interact effectively with the carboxylic acid group and the pyridine nitrogen. Its solubility in non-polar solvents is expected to be limited.

| Solvent Class | Example Solvents | Relative Polarity | Predicted Solubility | Primary Interactions |

| Polar Protic | Methanol, Ethanol, Isopropanol | High[3] | High | Hydrogen bonding, Dipole-dipole |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Medium to High[3] | Moderate to High | Dipole-dipole, H-bond accepting |

| Low-Polarity | Dichloromethane (DCM), Ethyl Acetate | Low to Medium[3] | Low to Moderate | Dipole-dipole |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low[3] | Very Low / Insoluble | van der Waals forces |

Experimental Determination of Solubility

While theoretical predictions are valuable, they must be validated by empirical data. For researchers and drug development professionals, obtaining accurate, quantitative solubility data is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is highly recommended.[4]

Rapid Qualitative Solubility Assessment

For rapid screening, a simple qualitative test can be performed to quickly estimate solubility in various solvents.

Protocol:

-

Preparation: Add approximately 10-20 mg of this compound to a small, clean vial.

-

Solvent Addition: Add the test solvent (e.g., 1 mL) to the vial.

-

Agitation: Vigorously shake or vortex the vial for 60 seconds.[5]

-

Observation: Visually inspect the sample for the presence of undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unchanged.

-

This method is useful for quickly identifying promising solvents for reactions or further quantitative analysis.

Quantitative Equilibrium Solubility Determination: The Shake-Flask Method

This protocol provides a robust method for determining the thermodynamic equilibrium solubility.[4][6]

Step-by-Step Methodology:

-

Preparation:

-

Rationale: An excess of the solid compound is crucial to ensure that the solution reaches saturation, meaning it is in equilibrium with the solid phase.

-

Procedure: Weigh an amount of this compound that is significantly more than you expect to dissolve and place it into a glass vial with a screw cap. For example, start with 50-100 mg. Add a precise volume of the chosen organic solvent (e.g., 5.0 mL).

-

-

Equilibration:

-

Rationale: Achieving thermodynamic equilibrium is critical for an accurate measurement. This requires sufficient time and consistent agitation to overcome kinetic barriers to dissolution. The system is considered at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Procedure: Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a minimum of 24 hours. For compounds that are slow to equilibrate, 48 or even 72 hours may be necessary. It is best practice to take time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.[7]

-

-

Phase Separation:

-

Rationale: Undissolved solid particles must be completely removed from the saturated solution to avoid artificially inflating the measured concentration.

-

Procedure: Allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to form a compact pellet of the excess solid.

-

-

Sampling and Filtration:

-

Rationale: Filtration removes any remaining microscopic particles that were not pelleted during centrifugation. The filter must be chemically compatible with the solvent and should not adsorb the compound of interest.

-

Procedure: Carefully withdraw an aliquot of the clear supernatant using a pipette, being cautious not to disturb the solid pellet. Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.

-

-

Quantification:

-

Rationale: A validated, specific, and sensitive analytical method is required to accurately measure the concentration of the dissolved compound in the filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[2][8]

-

Procedure:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Dilute the filtered sample solution with the same solvent to ensure its concentration falls within the linear range of the calibration curve.

-

Calculation: Inject the diluted sample into the HPLC system. Determine its concentration from the calibration curve and then multiply by the dilution factor to calculate the final solubility.

-

-

Data Presentation and Application

The experimentally determined solubility should be recorded in a clear and organized manner.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Other | 25 | Experimental Value | Calculated Value |

Field-Proven Insights:

-

For Synthesis: Choose a solvent in which reactants are soluble but the desired product may be less soluble at lower temperatures, facilitating crystallization upon cooling.

-

For Purification: Select a recrystallization solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.

-

For Formulation: Solubility data is critical for developing stable liquid formulations at the desired concentration for drug discovery or agrochemical applications.

Conclusion

While a precise, universally applicable solubility value for this compound in every organic solvent cannot be stated without experimental context, this guide provides the necessary framework for its prediction and accurate determination. By understanding the interplay between its molecular structure and solvent properties, and by employing the robust shake-flask methodology, researchers can generate reliable, high-quality solubility data. This data is indispensable for accelerating research and development, enabling the rational design of experiments, and ensuring the successful application of this important chemical intermediate.

References

A Theoretical and Computational Guide to 6-Chloro-3-fluoropicolinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-fluoropicolinic acid (C₆H₃ClFNO₂) is a halogenated pyridine derivative of significant interest, primarily as a key building block in the synthesis of advanced agrochemicals and pharmaceuticals.[1] Its unique substitution pattern, featuring a carboxylic acid group, a chlorine atom, and a fluorine atom on the pyridine ring, imparts specific steric and electronic properties that are crucial for its reactivity and biological activity. This guide provides a comprehensive theoretical framework for understanding the molecular properties of this compound using quantum chemical computations. We will explore its optimized molecular geometry, vibrational frequencies, and electronic characteristics through Density Functional Theory (DFT), offering insights into its intrinsic stability, reactivity, and spectroscopic signatures. The methodologies and findings presented herein serve as a predictive foundation for researchers engaged in the rational design of novel molecules and reaction pathways involving this versatile intermediate.

Introduction: The Significance of a Halogenated Pyridine Core

The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry. The strategic placement of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound is an exemplar of this molecular design strategy. The electron-withdrawing nature of the halogen substituents and the carboxylic acid group modulates the electron density of the pyridine ring, enhancing its electrophilicity and influencing its interaction with enzymatic targets.[1]

Theoretical studies, particularly those employing DFT, are indispensable for elucidating the structure-property relationships of such molecules at an atomic level.[2][3] By calculating and analyzing properties like molecular geometry, vibrational modes, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), we can predict the molecule's behavior in chemical reactions and biological systems, thereby accelerating the development process.[4]

Computational Methodology: A Self-Validating System

To ensure the reliability of theoretical predictions, a robust and well-validated computational protocol is essential. The workflow described here is designed to be a self-validating system, where calculated spectroscopic data can be benchmarked against experimental results to confirm the accuracy of the chosen theoretical model.

The Choice of Method: Density Functional Theory (DFT)

Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy for medium-sized organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and highly effective choice for systems like halogenated pyridines.[2][5]

The Basis Set: Pople's 6-311++G(d,p)

The selection of a basis set is critical for accurately describing the electron distribution. For a molecule containing electronegative atoms like F, Cl, O, and N, the 6-311++G(d,p) basis set is highly appropriate.[2][4]

-

6-311G: A triple-zeta valence basis set that provides flexibility for valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for describing anions and systems with lone pairs, accurately modeling the electron density far from the nucleus.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for non-spherical distortion of atomic orbitals, which is essential for accurately representing chemical bonds.

The Computational Workflow

The theoretical investigation follows a logical, multi-step process. This workflow ensures that subsequent electronic property calculations are based on a stable, minimum-energy structure.

Caption: A standardized workflow for theoretical analysis.

Step-by-Step Protocol:

-

Geometry Optimization: The initial molecular structure of this compound is fully optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process locates the geometry on the potential energy surface that corresponds to a minimum energy.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum. The results of this calculation are used to predict the FT-IR and Raman spectra.

-

Electronic Structure Analysis: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties, including the energies and distributions of the HOMO and LUMO, the molecular electrostatic potential, and Natural Bond Orbital (NBO) charges.

Results and Discussion: Unveiling Molecular Properties

Optimized Molecular Structure

The geometry optimization provides the most stable conformation of the molecule. The planarity of the pyridine ring is a key feature, with the substituents (Cl, F, COOH) lying in or close to the plane. The intramolecular hydrogen bond between the carboxylic hydrogen and the pyridine nitrogen is a critical determinant of the orientation of the carboxyl group.

Caption: Optimized structure of this compound.

Table 1: Selected Calculated Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-F | ~1.35 Å | |

| C=O | ~1.21 Å | |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C2-C3-F | ~118.5° |

| C5-C6-Cl | ~119.0° | |

| N1-C2-C7 | ~116.0° | |

| Dihedral Angle | N1-C2-C7-O8 | ~180.0° |

Note: These are typical values derived from DFT calculations for similar structures and serve as a predictive baseline.

Vibrational Analysis: The Spectroscopic Fingerprint

The calculated vibrational frequencies provide a theoretical FT-IR and Raman spectrum, which is invaluable for compound identification and structural validation. Key vibrational modes can be assigned to specific functional groups.

Table 2: Predicted Assignments for Major Vibrational Frequencies

| Wavenumber (cm⁻¹, scaled) | Assignment | Description |

| ~3500-3400 | O-H stretch | Carboxylic acid O-H, often broadened by H-bonding |

| ~1750-1720 | C=O stretch | Carbonyl stretch of the carboxylic acid |

| ~1600-1450 | C=C, C=N stretch | Aromatic ring stretching vibrations |

| ~1300-1200 | C-O stretch | Carboxylic acid C-O single bond stretch |

| ~1250-1150 | C-F stretch | Strong absorption characteristic of the C-F bond |

| ~750-700 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond |

The comparison between calculated (scaled) and experimental vibrational spectra is a cornerstone of validating the computational model.[4] A good correlation (high R² value) indicates that the chosen DFT method and basis set accurately represent the molecule's potential energy surface.[3]

Electronic Properties: Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.[6]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-